molecular formula C16H12Cl2N4S B3745049 4-[(3,4-dichlorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-[(3,4-dichlorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3745049
M. Wt: 363.3 g/mol
InChI Key: LDEAZHDBJTVEIA-UHFFFAOYSA-N
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Description

4-[(3,4-dichlorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a triazole ring, a benzylidene group, and a thiol group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzaldehyde with 4-methylphenylhydrazine in the presence of a suitable catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the triazole ring. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide bond.

  • Reduction: : The compound can be reduced to remove chlorine atoms or other substituents.

  • Substitution: : The triazole ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Disulfides: : Resulting from the oxidation of the thiol group.

  • Dichlorinated Compounds: : Resulting from the reduction of chlorine atoms.

  • Substituted Triazoles: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the triazole ring and the dichlorobenzylidene group. Similar compounds include:

  • 4-[(3,4-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

  • 4-[(3,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

  • 4-[(3,4-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4S/c1-10-2-5-12(6-3-10)15-20-21-16(23)22(15)19-9-11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEAZHDBJTVEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,4-dichlorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-[(3,4-dichlorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-[(3,4-dichlorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-[(3,4-dichlorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-[(3,4-dichlorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-[(3,4-dichlorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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